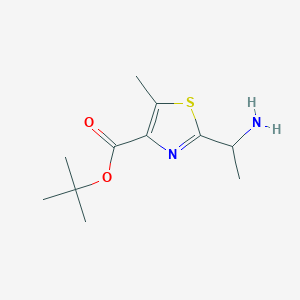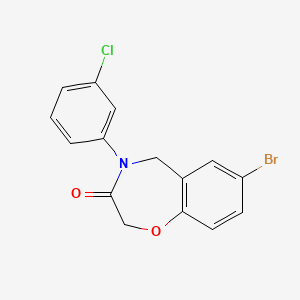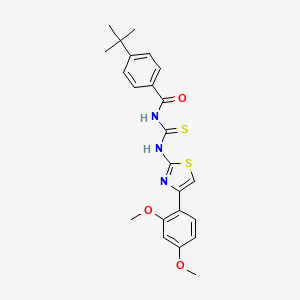![molecular formula C12H17N3O B2817908 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one CAS No. 2044835-10-9](/img/structure/B2817908.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” is a compound with the CAS Number: 1209399-68-7. It has a molecular weight of 173.65 and is a powder in physical form .
Molecular Structure Analysis
The Inchi Code for “1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” is 1S/C7H11N3.ClH/c8-7-9-3-4-10(7)5-6-1-2-6;/h3-4,6H,1-2,5H2,(H2,8,9);1H .Physical and Chemical Properties Analysis
“1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” is a powder in physical form. It has a molecular weight of 173.65 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has explored the synthesis of derivatives related to the chemical structure of 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one, focusing on the synthesis of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one through cyclization reactions. Quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography were employed to determine the mechanism of these reactions, highlighting the compound's role in the development of heterocyclic compounds with potential pharmacological applications (Shestakov et al., 2011).
Supramolecular Chemistry
The compound's imidazole moiety has been utilized in the design of supramolecular dioxygen receptors, demonstrating the versatility of this chemical structure in forming inclusion complexes with porphinatoiron(II) in aqueous solutions. These complexes have shown to bind dioxygen with varying affinities, underscoring the potential of such molecular frameworks in mimicking biological oxygen transport and storage mechanisms (Kano et al., 2012).
Conformational Analysis and Receptor Activity
In the realm of medicinal chemistry, the structural motif of this compound has been instrumental in the diastereoselective synthesis of compounds acting on histamine H3 receptors. This highlights the compound's contribution to the development of selective agonists with potential therapeutic benefits, showcasing the significance of conformational restriction in enhancing receptor affinity and specificity (Khan et al., 1997).
Antimicrobial and Antioxidant Properties
Further research has extended into the synthesis of novel derivatives incorporating the imidazole ring, aimed at evaluating their antimicrobial and antioxidant properties. Such studies reveal the potential of these compounds in developing new therapeutic agents with enhanced biological activity (Rajkumar et al., 2014), (Sadula et al., 2014).
Environmental and Analytical Chemistry
The compound's derivatives have also found applications in environmental and analytical chemistry, particularly in the development of gas chromatographic methods for the determination of herbicides. This underscores the utility of the compound's derivatives in enhancing the sensitivity and specificity of analytical techniques for environmental monitoring (Anisuzzaman et al., 2000).
Safety and Hazards
The safety information for “1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” includes the following hazard statements: H315, H319, H335. The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
4-[1-(cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-12(2)9(14-11(12)16)10-13-5-6-15(10)7-8-3-4-8/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXZYVSSXOSCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=NC=CN2CC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2817830.png)
![(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817832.png)
![1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817833.png)
![N-(3-fluoro-4-methylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2817837.png)
![1-(4-methylphenyl)-5-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2817838.png)

![N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B2817841.png)
![4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2817842.png)
![2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2817843.png)

![8-(sec-butyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817848.png)
